N-[2-(3-chloro-2-fluorophenyl)propan-2-yl]-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide
Description
N-[2-(3-chloro-2-fluorophenyl)propan-2-yl]-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated and fluorinated phenyl group, an oxazole ring, and a methanesulfonamide group. These structural features contribute to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
N-[2-(3-chloro-2-fluorophenyl)propan-2-yl]-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClFN2O3S/c1-9-7-10(17-21-9)8-22(19,20)18-14(2,3)11-5-4-6-12(15)13(11)16/h4-7,18H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKMSNQYYPOOQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CS(=O)(=O)NC(C)(C)C2=C(C(=CC=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chloro-2-fluorophenyl)propan-2-yl]-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorinated and fluorinated phenyl group: This step often involves electrophilic aromatic substitution reactions using chlorinated and fluorinated reagents.
Attachment of the methanesulfonamide group: This is usually done through sulfonation reactions, where a sulfonyl chloride reacts with an amine to form the sulfonamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chloro-2-fluorophenyl)propan-2-yl]-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine, using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[2-(3-chloro-2-fluorophenyl)propan-2-yl]-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties can be leveraged.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(3-chloro-2-fluorophenyl)propan-2-yl]-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in critical biochemical pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting cellular processes: Affecting processes such as DNA replication, protein synthesis, or cell division, leading to therapeutic effects in disease treatment.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-chlorophenyl)propan-2-yl]-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide
- N-[2-(3-fluorophenyl)propan-2-yl]-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide
- N-[2-(3-chloro-2-fluorophenyl)propan-2-yl]-1-(5-methyl-1,2-oxazol-3-yl)ethanesulfonamide
Uniqueness
N-[2-(3-chloro-2-fluorophenyl)propan-2-yl]-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its binding affinity to molecular targets and improve its stability under various conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
